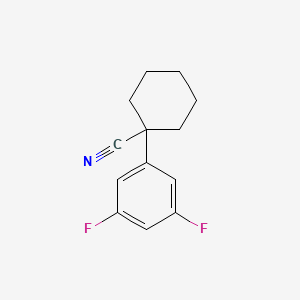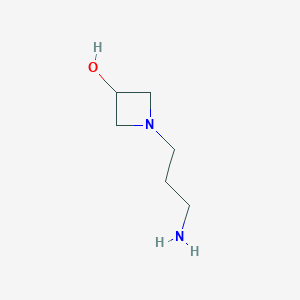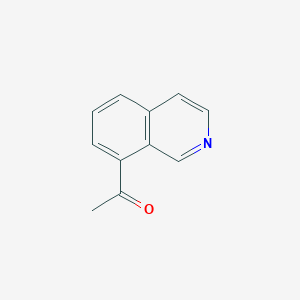
1H-吲哚-4-甲酰胺
描述
1H-Indole-4-carboximidamide is a chemical compound belonging to the indole family, characterized by its unique structure and potential applications in various scientific fields. Indoles are known for their diverse biological activities and are commonly found in many natural products and pharmaceuticals.
科学研究应用
1H-Indole-4-carboximidamide has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Employed in the development of new materials and chemical processes.
作用机制
Target of Action
1H-Indole-4-carboximidamide, like other indole derivatives, has been found to bind with high affinity to multiple receptors . The presence of the carboxamide moiety in indole derivatives causes hydrogen bonds with a variety of enzymes and proteins, which in many cases, inhibits their activity . .
Mode of Action
Indole derivatives are known to interact with their targets primarily through hydrogen bonding . This interaction can lead to the inhibition of the target’s activity, which can result in various biological effects.
Biochemical Pathways
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . These activities suggest that indole derivatives may affect a wide range of biochemical pathways.
Result of Action
Given the broad-spectrum biological activities of indole derivatives , it can be inferred that the compound may have diverse molecular and cellular effects.
生化分析
Biochemical Properties
1H-Indole-4-carboximidamide plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It has been observed to form hydrogen bonds with enzymes and proteins, which can lead to the inhibition or activation of these biomolecules . For example, the presence of the carboximidamide moiety in 1H-Indole-4-carboximidamide allows it to interact with enzymes such as tryptophan decarboxylase and strictosidine synthase, which are involved in the biosynthesis of indole alkaloids . These interactions can influence the overall biochemical pathways and the production of biologically active compounds.
Cellular Effects
1H-Indole-4-carboximidamide has been shown to affect various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For instance, indole derivatives, including 1H-Indole-4-carboximidamide, have been reported to exhibit antiviral, anti-inflammatory, and anticancer activities . These effects are mediated through the compound’s ability to bind to specific receptors and modulate signaling pathways, leading to changes in gene expression and metabolic activities within the cells.
Molecular Mechanism
The molecular mechanism of action of 1H-Indole-4-carboximidamide involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The compound’s structure allows it to form hydrogen bonds with enzymes and proteins, which can result in the inhibition of enzyme activity or the activation of specific signaling pathways . Additionally, 1H-Indole-4-carboximidamide can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of genes involved in various cellular processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1H-Indole-4-carboximidamide have been observed to change over time. The compound’s stability and degradation play a crucial role in its long-term effects on cellular function . Studies have shown that 1H-Indole-4-carboximidamide can maintain its activity over extended periods, but its effects may diminish as the compound degrades . Long-term exposure to 1H-Indole-4-carboximidamide in in vitro and in vivo studies has demonstrated sustained biological activity, although the specific effects may vary depending on the experimental conditions .
Dosage Effects in Animal Models
The effects of 1H-Indole-4-carboximidamide vary with different dosages in animal models. At lower doses, the compound has been shown to exhibit beneficial effects, such as antiviral and anticancer activities . At higher doses, 1H-Indole-4-carboximidamide may cause toxic or adverse effects, including cellular toxicity and disruption of normal cellular functions . Threshold effects have been observed, where the compound’s activity significantly changes at specific dosage levels .
Metabolic Pathways
1H-Indole-4-carboximidamide is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its conversion into biologically active metabolites . The compound can be metabolized through enzymatic reactions, leading to the production of derivatives with distinct biological activities . These metabolic pathways can influence the overall metabolic flux and the levels of specific metabolites within the cells .
Transport and Distribution
The transport and distribution of 1H-Indole-4-carboximidamide within cells and tissues are mediated by specific transporters and binding proteins . The compound can be actively transported across cellular membranes and distributed to various cellular compartments . Its localization and accumulation within specific tissues can affect its biological activity and overall efficacy .
Subcellular Localization
1H-Indole-4-carboximidamide exhibits specific subcellular localization, which can influence its activity and function . The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, enzymes involved in the biosynthesis of indole alkaloids, such as tryptophan decarboxylase and strictosidine synthase, are localized in the cytoplasm, where they interact with 1H-Indole-4-carboximidamide to produce biologically active compounds .
准备方法
Synthetic Routes and Reaction Conditions: 1H-Indole-4-carboximidamide can be synthesized through several methods, including the reaction of indole-4-carboxaldehyde with ammonia or ammonium acetate under specific conditions. The reaction typically involves heating the mixture in the presence of a suitable catalyst to facilitate the formation of the carboximidamide group.
Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and other advanced techniques may be employed to enhance the efficiency of the synthesis process.
化学反应分析
Types of Reactions: 1H-Indole-4-carboximidamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions can be used to modify the compound and produce derivatives with different properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as halides or alkyl groups.
Major Products Formed: The reactions can lead to the formation of various products, including oxidized derivatives, reduced forms, and substituted analogs, each with distinct chemical and biological properties.
相似化合物的比较
Indole-3-carboximidamide
1-methyl-1H-indole-4-carboximidamide
2-aminobenzimidazole
属性
IUPAC Name |
1H-indole-4-carboximidamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3/c10-9(11)7-2-1-3-8-6(7)4-5-12-8/h1-5,12H,(H3,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUPGWNUHZFFMBT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C=CNC2=C1)C(=N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70695169 | |
| Record name | 1H-Indole-4-carboximidamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70695169 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
887578-31-6 | |
| Record name | 1H-Indole-4-carboximidamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70695169 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![8-[2-(3-Piperidinyl)ethoxy]quinoline hydrochloride](/img/structure/B1394818.png)
![Methyl 5-amino-2-[3-(trifluoromethyl)phenoxy]-benzoate](/img/structure/B1394819.png)
![4-[(2-Hydroxyethyl)(methyl)amino]-3-nitrobenzoic acid](/img/structure/B1394823.png)
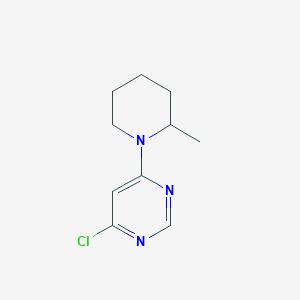


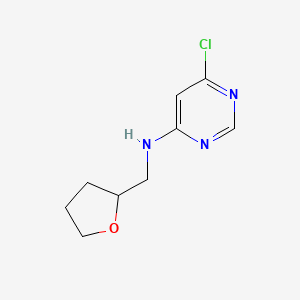
![4-[(3-Amino-2-pyridinyl)amino]-2-butanol](/img/structure/B1394834.png)

